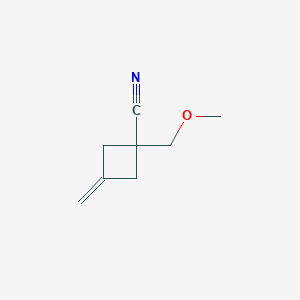
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a methoxymethyl group, a methylene group, and a cyclobutanecarbonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves the reaction of methoxymethyl chloride with a suitable cyclobutanecarbonitrile precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclobutanecarbonitrile derivatives.
科学研究应用
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(Methoxymethyl)-3-methylenecyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
1-(Methoxymethyl)-3-methylenecyclobutanamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different functional groups. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-7-3-8(4-7,5-9)6-10-2/h1,3-4,6H2,2H3 |
InChI 键 |
CUIBGVJDFNPPCM-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(=C)C1)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














